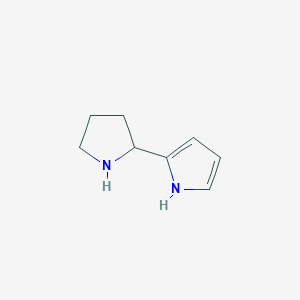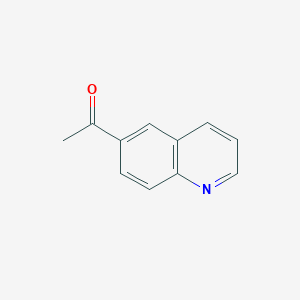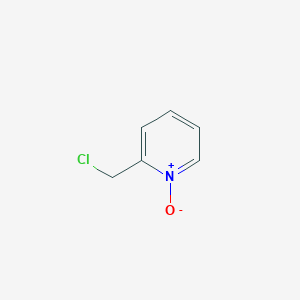
1-氧化-2-(氯甲基)吡啶
描述
2-(Chloromethyl)pyridine 1-oxide is an organic compound with the molecular formula C6H6ClNO and a molecular weight of 143.57 g/mol . It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and a chloromethyl group is attached to the second position of the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
科学研究应用
2-(Chloromethyl)pyridine 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
Target of Action
It is known that pyrimidines, a class of compounds to which 2-(chloromethyl)pyridine 1-oxide belongs, exhibit a range of pharmacological effects including anti-inflammatory activities . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Mode of Action
It is known that the incorporation of electron-releasing moieties (pyridine and chloromethyl) on position-2 of the pyrimidine ring enhances the inhibitory activities of the resultant derivatives against the no secretion and inos expression .
Biochemical Pathways
It is known that pyrimidines can affect various biochemical pathways related to inflammation .
Result of Action
It is known that pyrimidines can have anti-inflammatory effects .
准备方法
Synthetic Routes and Reaction Conditions
2-(Chloromethyl)pyridine 1-oxide can be synthesized through various methods. One common method involves the reaction of 2-methylpyridine-N-oxide with phosgene (carbonyl chloride) in the presence of a solvent and an acid acceptor . The reaction proceeds as follows:
Reactants: 2-methylpyridine-N-oxide and phosgene.
Solvent: Typically, an organic solvent such as dichloromethane.
Acid Acceptor: A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Conditions: The reaction is carried out at a controlled temperature, usually around room temperature to 40°C.
Industrial Production Methods
In industrial settings, the production of 2-(Chloromethyl)pyridine 1-oxide follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Equipped with temperature and pressure control systems.
Continuous Flow Systems: To ensure consistent production and minimize batch-to-batch variations.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain high-purity 2-(Chloromethyl)pyridine 1-oxide.
化学反应分析
Types of Reactions
2-(Chloromethyl)pyridine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The N-oxide group can be reduced to the corresponding pyridine derivative, and the chloromethyl group can be oxidized to form aldehydes or carboxylic acids.
Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form complex pyridine derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Catalysts: Palladium, nickel, copper.
Major Products
Substituted Pyridines: Formed through nucleophilic substitution.
Aldehydes and Carboxylic Acids: Formed through oxidation of the chloromethyl group.
Complex Pyridine Derivatives: Formed through coupling reactions.
相似化合物的比较
2-(Chloromethyl)pyridine 1-oxide can be compared with other similar compounds such as:
2-Chloromethylpyridine: Lacks the N-oxide group, making it less reactive in redox reactions but still an effective alkylating agent.
3-Chloromethylpyridine 1-oxide: Has the chloromethyl group at the third position, leading to different reactivity and applications.
4-Chloromethylpyridine 1-oxide: Similar to the 3-substituted derivative but with the chloromethyl group at the fourth position, affecting its chemical behavior and uses.
The unique combination of the chloromethyl and N-oxide groups in 2-(Chloromethyl)pyridine 1-oxide provides it with distinct reactivity and versatility in various applications.
属性
IUPAC Name |
2-(chloromethyl)-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-5-6-3-1-2-4-8(6)9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAMWFWIEPZLRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)CCl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295376 | |
| Record name | 2-(chloromethyl)pyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31640-94-5 | |
| Record name | 31640-94-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(chloromethyl)pyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


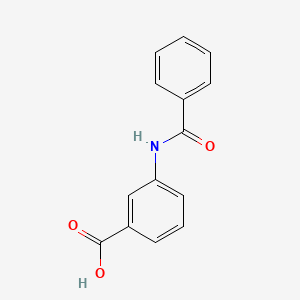
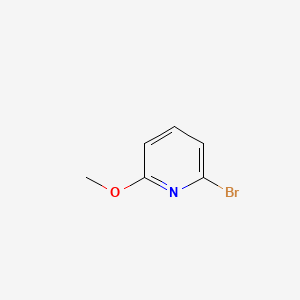
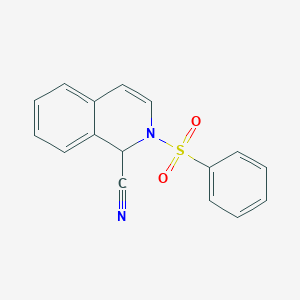
![[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid](/img/structure/B1266874.png)
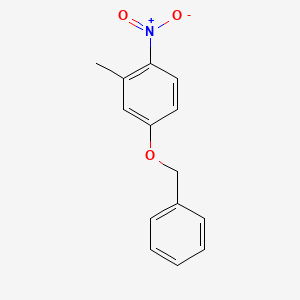
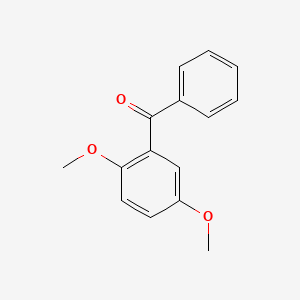
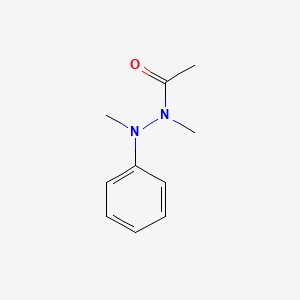
![1-[3-(Allyloxy)phenyl]ethanone](/img/structure/B1266882.png)

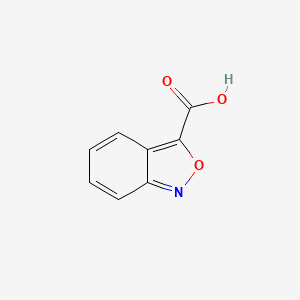
![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B1266886.png)

